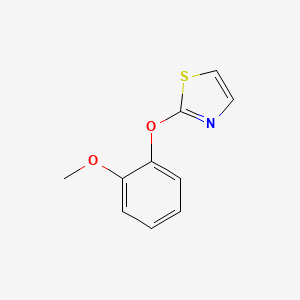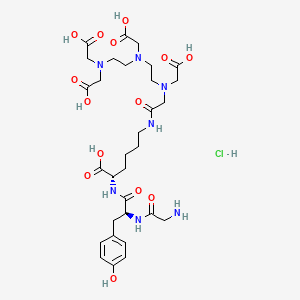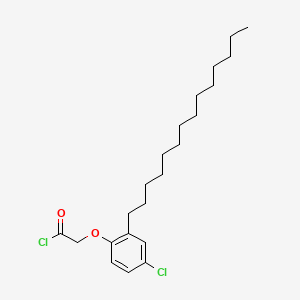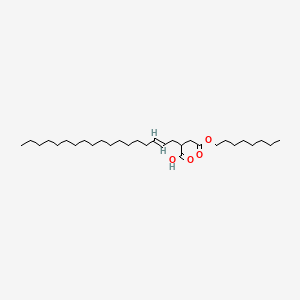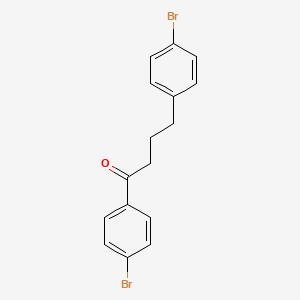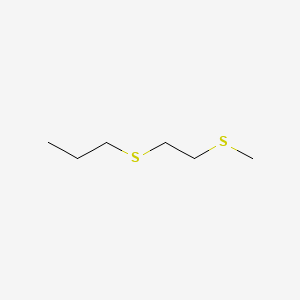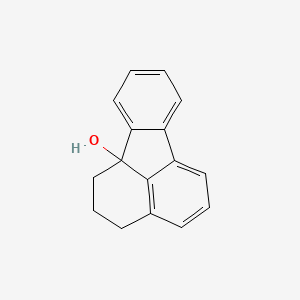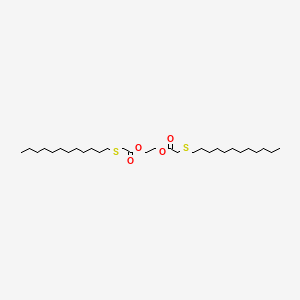
Ethylene bis((dodecylthio)acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene bis((dodecylthio)acetate) is an organic compound with the molecular formula C30H58O4S2. It is known for its unique structure, which includes two dodecylthio groups attached to an ethylene backbone via acetate linkages. This compound is primarily used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene bis((dodecylthio)acetate) can be synthesized through a multi-step process. The synthesis typically involves the reaction of ethylene glycol with dodecylthiol in the presence of a catalyst to form the intermediate product. This intermediate is then reacted with acetic anhydride under controlled conditions to yield ethylene bis((dodecylthio)acetate).
Industrial Production Methods: In industrial settings, the production of ethylene bis((dodecylthio)acetate) involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Ethylene bis((dodecylthio)acetate) can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted ethylene derivatives.
Applications De Recherche Scientifique
Ethylene bis((dodecylthio)acetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical structure.
Industry: It is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of ethylene bis((dodecylthio)acetate) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity. The dodecylthio groups can form strong interactions with hydrophobic regions of proteins, affecting their function. Additionally, the acetate groups can participate in esterification reactions, modifying the properties of the target molecules.
Comparaison Avec Des Composés Similaires
Ethylene bis((octylthio)acetate): Similar structure but with octylthio groups instead of dodecylthio groups.
Ethylene bis((hexylthio)acetate): Contains hexylthio groups.
Ethylene bis((butylthio)acetate): Contains butylthio groups.
Uniqueness: Ethylene bis((dodecylthio)acetate) is unique due to its longer dodecylthio chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where enhanced hydrophobic interactions are desired, such as in the stabilization of polymers and in the formulation of lubricants.
Propriétés
Numéro CAS |
84145-13-1 |
|---|---|
Formule moléculaire |
C30H58O4S2 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
2-(2-dodecylsulfanylacetyl)oxyethyl 2-dodecylsulfanylacetate |
InChI |
InChI=1S/C30H58O4S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-27-29(31)33-23-24-34-30(32)28-36-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clé InChI |
ITOVYIDFTXLTHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



